molecular formula C14H13NO2 B7772481 Benzaldehyde,4-(phenylmethoxy)-, oxime

Benzaldehyde,4-(phenylmethoxy)-, oxime

Cat. No. B7772481
M. Wt: 227.26 g/mol
InChI Key: SLNVTNZIMUJWQW-UHFFFAOYSA-N
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Patent
US08828992B2

Procedure details

4-benzyloxybenzaldehyde (4.24 g, 20 mmol) was dissolved with stirring in a mixed solution of ethanol and water (3:1, 100 ml) at 0.2 M. To this added were NH2OH.HCl (2.78 g, 40 mmol) and sodium acetate (2.46 g, 30 mmol,) and the mixture was stirred at room temperature for about 30 minutes. The completion of the reaction was confirmed by liquid chromatography, and then water and ethanol were distilled under reduced pressure to obtain a pale yellow solid compound. The solid compound was extracted three times with water and ethyl acetate, the organic solvent layer was distilled off under reduced pressure, and then a crude compound was recrystallized from ethyl acetate/hexane (1:10) to obtain a white solid compound. The following reaction was performed on the thus-obtained solid without further purification.
Quantity
4.24 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
2.78 g
Type
reactant
Reaction Step Three
Quantity
2.46 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=O)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O)C.[NH2:20][OH:21].Cl.C([O-])(=O)C.[Na+]>O>[CH2:1]([O:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=[N:20][OH:21])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
4.24 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
2.78 g
Type
reactant
Smiles
NO.Cl
Step Four
Name
Quantity
2.46 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for about 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
water and ethanol were distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a pale yellow solid compound
EXTRACTION
Type
EXTRACTION
Details
The solid compound was extracted three times with water and ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
the organic solvent layer was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
a crude compound was recrystallized from ethyl acetate/hexane (1:10)
CUSTOM
Type
CUSTOM
Details
to obtain a white solid compound
CUSTOM
Type
CUSTOM
Details
The following reaction
CUSTOM
Type
CUSTOM
Details
was performed on the thus-obtained solid without further purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=NO)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.